

Spectroscopic Profile of 2-Ethyl-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-1,3-dioxolane**

Cat. No.: **B3050401**

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Introduction

2-Ethyl-1,3-dioxolane is a heterocyclic organic compound belonging to the acetal functional group. It serves as a valuable building block in organic synthesis and finds applications as a fragrance component and a solvent. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethyl-1,3-dioxolane**, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Ethyl-1,3-dioxolane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.85	Triplet	1H	~5.0	H-2 (methine)
~3.95 - 3.80	Multiplet	4H	-	H-4, H-5 (dioxolane ring)
~1.65	Quintet	2H	~7.5	-CH ₂ - (ethyl group)
~0.90	Triplet	3H	~7.5	-CH ₃ (ethyl group)

Note: Predicted data is presented as experimental data is not publicly available. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~110.0	C-2 (acetal carbon)
~65.0	C-4, C-5 (dioxolane ring)
~25.0	-CH ₂ - (ethyl group)
~8.0	-CH ₃ (ethyl group)

Note: Predicted data is presented as experimental data is not publicly available. Chemical shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2880	Strong	C-H stretch (alkane)
1150 - 1050	Strong	C-O stretch (acetal)
1460	Medium	C-H bend (CH ₂)
1380	Medium	C-H bend (CH ₃)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
102	Low	[M] ⁺ (Molecular Ion)
73	High	[M - C ₂ H ₅] ⁺
45	Medium	[C ₂ H ₅ O] ⁺
29	Medium	[C ₂ H ₅] ⁺
28	High	[C ₂ H ₄] ⁺

Note: The relative intensities are qualitative and based on typical fragmentation patterns. The most abundant peaks reported in public databases are m/z 73, 45, and 28/29.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

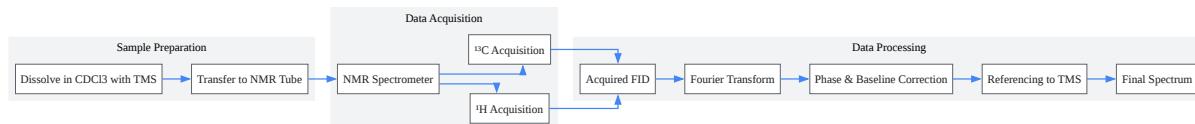
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Ethyl-1,3-dioxolane**.

Methodology:

- Sample Preparation: A solution of **2-Ethyl-1,3-dioxolane** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.6 mL of

CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - Standard acquisition parameters are set, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - The spectrum is acquired over a spectral width of approximately 0-10 ppm.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
 - Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - The spectrum is acquired over a spectral width of approximately 0-120 ppm.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). The chemical shifts are referenced to the TMS signal.



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Figure 1: NMR Spectroscopy Experimental Workflow.

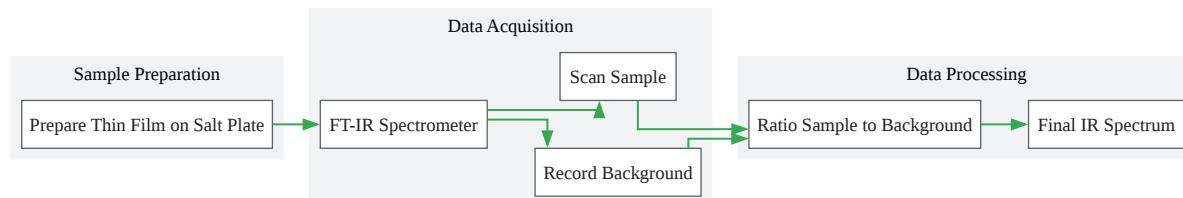
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Ethyl-1,3-dioxolane** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: As **2-Ethyl-1,3-dioxolane** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to specific functional groups.



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Figure 2: IR Spectroscopy Experimental Workflow.

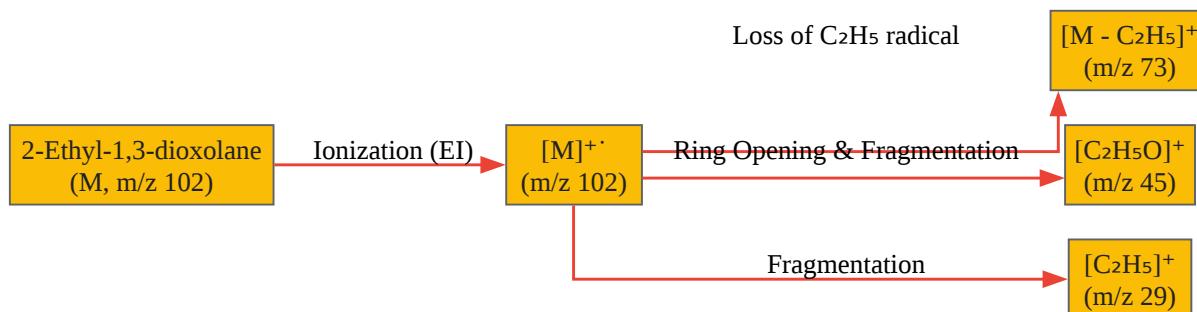
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Ethyl-1,3-dioxolane**.

Methodology:

- Sample Introduction: A dilute solution of **2-Ethyl-1,3-dioxolane** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used (e.g., Agilent GC-MS system).
- GC Separation:
 - A suitable capillary column (e.g., HP-5ms) is used.
 - The oven temperature is programmed to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

- Helium is used as the carrier gas.
- Mass Spectrometry Analysis:
 - The separated compound eluting from the GC column enters the EI source.
 - The molecules are ionized by a high-energy electron beam (typically 70 eV).
 - The resulting molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose structures for the major fragment ions.



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Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of **2-Ethyl-1,3-dioxolane**. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. These

methodologies are fundamental for quality assurance in chemical synthesis and for the analysis of this compound in various matrices.

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References

- 1. 2-Ethyl-1,3-dioxolane | C5H10O2 | CID 17381 - PubChem [pubchem.ncbi.nlm.nih.gov]
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